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Compound of Interest

Compound Name: 2,5-Difluoro-4-methylbenzoic acid

Cat. No.: B027394 Get Quote

IUPAC Name: 2,5-Difluoro-4-methylbenzoic acid

This technical guide provides a comprehensive overview of 2,5-Difluoro-4-methylbenzoic
acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and

professionals in drug development. This document collates available data on its chemical

properties, synthesis, and potential applications, with a focus on its role as a versatile

intermediate in medicinal chemistry.

Physicochemical Properties
2,5-Difluoro-4-methylbenzoic acid is a polysubstituted benzoic acid derivative. The presence

of two fluorine atoms and a methyl group on the benzene ring significantly influences its

electronic properties, lipophilicity, and metabolic stability, making it an attractive building block

in the design of novel therapeutic agents. A summary of its key physicochemical properties is

presented in Table 1.
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Property Value Source

IUPAC Name
2,5-Difluoro-4-methylbenzoic

acid
N/A

Molecular Formula C₈H₆F₂O₂ [1]

Molecular Weight 172.13 g/mol N/A

Monoisotopic Mass 172.03358 Da [1]

SMILES
CC1=CC(=C(C=C1F)C(=O)O)

F
[1]

InChI

InChI=1S/C8H6F2O2/c1-4-2-

7(10)5(8(11)12)3-6(4)9/h2-

3H,1H3,(H,11,12)

[1]

Predicted XlogP 2.0 [1]

Table 1: Physicochemical properties of 2,5-Difluoro-4-methylbenzoic acid.

Spectroscopic Data
Detailed experimental spectroscopic data for 2,5-Difluoro-4-methylbenzoic acid is not widely

available in peer-reviewed literature. However, predicted data can provide insights into its

structural characterization. Table 2 summarizes the predicted collision cross-section (CCS)

values, which are important for mass spectrometry-based analysis.
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 173.04086 128.3

[M+Na]⁺ 195.02280 138.6

[M-H]⁻ 171.02630 129.1

[M+NH₄]⁺ 190.06740 148.6

[M+K]⁺ 210.99674 136.2

[M+H-H₂O]⁺ 155.03084 121.9

[M+HCOO]⁻ 217.03178 149.2

[M+CH₃COO]⁻ 231.04743 178.6

[M+Na-2H]⁻ 193.00825 132.2

[M]⁺ 172.03303 126.3

[M]⁻ 172.03413 126.3

Table 2: Predicted Collision Cross Section (CCS) values for 2,5-Difluoro-4-methylbenzoic
acid adducts. Data sourced from PubChemLite.[1]

Synthesis
While a specific, detailed experimental protocol for the synthesis of 2,5-Difluoro-4-
methylbenzoic acid is not readily available in the public domain, general synthetic strategies

for fluorinated benzoic acids can be inferred from related literature. The synthesis would likely

involve the introduction of the fluoro, methyl, and carboxylic acid functionalities onto a benzene

ring through a series of regioselective reactions.

A plausible synthetic approach could start from a commercially available difluorotoluene

derivative, followed by functional group manipulations to introduce the carboxylic acid moiety.

For instance, oxidation of a methyl group or carboxylation of an organometallic intermediate

could be employed. The synthesis of related compounds, such as 2,4-difluoro-3-

hydroxybenzoic acid, often involves multi-step sequences including nitration, reduction,

halogenation, and hydrolysis.[2]
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A generalized workflow for the potential synthesis is depicted in the following diagram:
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Click to download full resolution via product page

A potential synthetic workflow for 2,5-Difluoro-4-methylbenzoic acid.

Applications in Drug Development
Fluorinated benzoic acids are valuable intermediates in the synthesis of pharmaceuticals.[3]

The incorporation of fluorine atoms can enhance a molecule's metabolic stability, binding

affinity, and bioavailability. 2,5-Difluoro-4-methylbenzoic acid serves as a key building block

for creating more complex molecules with potential therapeutic applications. Its carboxylic acid

group provides a handle for various chemical transformations, such as amide bond formation,

which is a cornerstone of medicinal chemistry.

While specific drugs derived from 2,5-Difluoro-4-methylbenzoic acid are not prominently

documented, its structural motifs are found in various biologically active compounds. The

strategic placement of fluorine atoms can block sites of metabolism and modulate the acidity of

the carboxylic acid, which can be crucial for target engagement and pharmacokinetic

properties.

The general role of fluorinated benzoic acids as pharmaceutical intermediates is highlighted in

the following logical diagram:
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The role of 2,5-Difluoro-4-methylbenzoic acid in a drug discovery workflow.

Experimental Protocols
Detailed experimental protocols for the synthesis and use of 2,5-Difluoro-4-methylbenzoic
acid are not extensively reported in publicly accessible scientific literature. Commercial
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suppliers indicate that the compound is available at a purity of ≥98.0%, suggesting that robust

synthetic and purification methods exist.

For researchers intending to use this compound, standard protocols for reactions involving

benzoic acids, such as amide coupling (e.g., using coupling reagents like HATU or EDC/HOBt),

esterification (e.g., Fischer esterification), or reduction of the carboxylic acid, would be

applicable. Careful optimization of reaction conditions would be necessary to account for the

electronic effects of the fluorine substituents.

Signaling Pathways and Biological Activity
There is currently no specific information available in the public domain detailing the

involvement of 2,5-Difluoro-4-methylbenzoic acid in any particular signaling pathways or its

intrinsic biological activity. Its utility is primarily recognized as a synthetic intermediate for the

generation of new chemical entities that may then be screened for biological activity against

various targets. The biological profile of molecules derived from this scaffold would be highly

dependent on the nature of the substituents introduced via the carboxylic acid group and any

further modifications to the aromatic ring.

Conclusion
2,5-Difluoro-4-methylbenzoic acid is a valuable chemical intermediate with significant

potential in the field of drug discovery and development. Its unique substitution pattern offers

opportunities for the synthesis of novel compounds with potentially enhanced pharmacological

properties. While detailed experimental data and specific biological applications are not yet

widely published, the foundational chemical information available underscores its importance

as a building block for medicinal chemists. Further research into the synthesis and biological

evaluation of derivatives of 2,5-Difluoro-4-methylbenzoic acid is warranted to fully explore its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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